Isoxazol-5-ylmethanol
Overview
Description
Isoxazol-5-ylmethanol is a chemical compound that belongs to the isoxazole family, which is characterized by a five-membered ring containing one oxygen atom and one nitrogen atom at adjacent positions
Mechanism of Action
Target of Action
Isoxazol-5-ylmethanol, like other isoxazole derivatives, has been found to inhibit acetylcholinesterase (AChE) . AChE is an enzyme that catalyzes the breakdown of acetylcholine, a neurotransmitter, in the synaptic cleft. By inhibiting AChE, this compound can increase the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic transmission .
Mode of Action
It is known that isoxazole derivatives interact with their targets, such as ache, leading to changes in the biological activity of these targets . The interaction of this compound with AChE likely involves the formation of a complex that prevents the enzyme from breaking down acetylcholine .
Biochemical Pathways
Isoxazoles, including this compound, are synthesized through a 1,3-dipolar cycloaddition reaction . This reaction involves the addition of a dipole to a dipolarophile, resulting in the formation of a five-membered ring .
Result of Action
The inhibition of AChE by this compound results in an increase in the concentration of acetylcholine in the synaptic cleft. This can enhance cholinergic transmission, potentially leading to various physiological effects .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s stability could be affected by temperature, as it is recommended to be stored in a dry environment at 2-8°C Additionally, the compound’s efficacy could be influenced by factors such as the presence of other substances that can interact with AChE
Preparation Methods
Synthetic Routes and Reaction Conditions
Isoxazol-5-ylmethanol can be synthesized through several methods, with one common approach being the cycloaddition reaction. This involves the reaction of an alkyne with a nitrile oxide to form the isoxazole ring. The reaction typically employs copper (I) or ruthenium (II) catalysts to facilitate the (3 + 2) cycloaddition reaction . Another method involves the cycloisomerization of α,β-acetylenic oximes using gold (III) chloride as a catalyst .
Industrial Production Methods
Industrial production of this compound often involves optimizing the synthetic routes to ensure high yield and purity. The use of metal-free synthetic routes is gaining traction due to the lower costs, reduced toxicity, and minimal waste generation associated with these methods .
Chemical Reactions Analysis
Types of Reactions
Isoxazol-5-ylmethanol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form isoxazole-5-carboxylic acid.
Reduction: Reduction reactions can convert this compound to isoxazol-5-ylmethane.
Substitution: this compound can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
Oxidation: Isoxazole-5-carboxylic acid.
Reduction: Isoxazol-5-ylmethane.
Substitution: Various substituted isoxazole derivatives depending on the nucleophile used.
Scientific Research Applications
Isoxazol-5-ylmethanol has a wide range of applications in scientific research:
Comparison with Similar Compounds
Isoxazol-5-ylmethanol can be compared with other similar compounds, such as:
Isoxazole: The parent compound of the isoxazole family, which lacks the hydroxymethyl group present in this compound.
Isoxazole-5-carboxylic acid: An oxidized derivative of this compound.
Isoxazol-5-ylmethane: A reduced derivative of this compound.
Uniqueness
This compound is unique due to the presence of the hydroxymethyl group, which imparts distinct chemical reactivity and potential for further functionalization. This makes it a valuable intermediate in the synthesis of various biologically active compounds and materials .
Properties
IUPAC Name |
1,2-oxazol-5-ylmethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5NO2/c6-3-4-1-2-5-7-4/h1-2,6H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOOSRUMHBCVQFK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(ON=C1)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30512621 | |
Record name | (1,2-Oxazol-5-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30512621 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
99.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
98019-60-4 | |
Record name | (1,2-Oxazol-5-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30512621 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2-oxazol-5-ylmethanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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